6-Bromo Substitution Confers ~80-Fold Higher SERT Affinity Compared to Chloro Analog in Naphthyl-Methoxy-Piperidine Scafold
In a structurally analogous series of halogenated naphthyl methoxy piperidines, the 6-bromo-substituted naphthyl derivative exhibited an IC50 of 0.015 nM for displacing [³H]citalopram binding at the serotonin transporter (SERT), compared to 1.24 nM for the 6-chloro analog, 3.37 nM for the 6-fluoro analog, and 4.1 nM for the 6-iodo analog [1]. This represents an ~83-fold affinity advantage for the bromo congener over the chloro compound. Although the linker in this series is a methoxy group rather than the oxymethyl present in CAS 1185133-11-2, the halogen-dependent affinity trend is driven by the naphthyl substitution and is applicable to congeneric series evaluation.
| Evidence Dimension | SERT binding affinity (IC50 for [³H]citalopram displacement) |
|---|---|
| Target Compound Data | 6-Bromo-2-naphthyl derivative: IC50 = 0.015 nM |
| Comparator Or Baseline | 6-Chloro-2-naphthyl: IC50 = 1.24 nM; 6-Fluoro-2-naphthyl: IC50 = 3.37 nM; 6-Iodo-2-naphthyl: IC50 = 4.1 nM |
| Quantified Difference | 83-fold higher affinity for 6-Br compared to 6-Cl; 225-fold higher compared to 6-F; 273-fold higher compared to 6-I |
| Conditions | Competitive radioligand binding assay using [³H]citalopram at human SERT; patent US5919797 |
Why This Matters
For procurement in CNS target screening, selecting a non-bromo halogen analog risks a >80-fold reduction in primary target engagement, potentially rendering a screening campaign uninformative.
- [1] Goodman MM, Faraj B. Halogenated naphthyl methoxy piperidines for mapping serotonin transporter sites. US Patent 5919797, Column 10, lines 49–55. Published July 6, 1999. Assignee: Emory University. View Source
